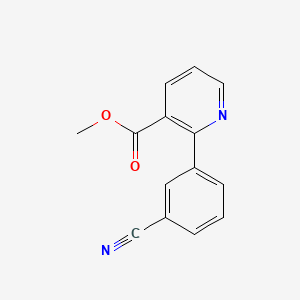

2-(3-Cyano-phenyl)-nicotinic acid methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-cyanophenyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-18-14(17)12-6-3-7-16-13(12)11-5-2-4-10(8-11)9-15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHNVBZYRNYGJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyano-phenyl)-nicotinic acid methyl ester typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-cyanobenzaldehyde and methyl nicotinate.

Condensation Reaction: The 3-cyanobenzaldehyde undergoes a condensation reaction with methyl nicotinate in the presence of a suitable catalyst, such as piperidine, to form the desired product.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

Catalytic Processes: Utilizing efficient catalysts to enhance the reaction rate and selectivity.

Automated Systems: Employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyano-phenyl)-nicotinic acid methyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used for reduction reactions.

Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

Oxidation Products: Carboxylic acids and other oxidized derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

A. Medicinal Chemistry

Research indicates that compounds related to nicotinic acid often exhibit notable biological activities:

- Antimicrobial Activity: Preliminary studies suggest that 2-(3-Cyano-phenyl)-nicotinic acid methyl ester may possess antibacterial properties against various strains of bacteria, although specific data on its efficacy is limited.

- Antitumor Potential: Similar compounds have shown promise in inhibiting tumor growth in vitro, indicating potential for further investigation in cancer therapy.

B. Interaction Studies

The compound's interaction with biological targets is an area of ongoing research:

- Binding Affinity Studies: Investigations into how this compound interacts with proteins such as human serum albumin (HSA) have been conducted using fluorescence spectroscopy techniques. These studies help elucidate binding sites and affinities which are crucial for drug design.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-PHENYL-NICOTINIC ACID METHYL ESTER | Contains a phenyl group | Lacks the cyano substituent |

| 3-CYANO-NICOTINIC ACID METHYL ESTER | Cyano group at a different position | Different biological activity profile |

| NICOTINIC ACID METHYL ESTER | No cyano group | More established pharmacological profiles |

The presence of the cyano group in this compound may enhance its reactivity and potential interactions compared to other derivatives lacking this feature.

Future Directions and Case Studies

While current research provides a foundation for understanding the applications of this compound, further studies are necessary to fully elucidate its mechanisms of action and therapeutic potential. Notable areas for future exploration include:

- In Vivo Studies: Conducting animal model experiments to assess pharmacokinetics and bioavailability.

- Structure-Activity Relationship (SAR) Analyses: Investigating how modifications to the structure influence biological activity.

Mechanism of Action

The mechanism of action of 2-(3-Cyano-phenyl)-nicotinic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

Molecular Pathways: Affecting various molecular pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Findings:

Lipophilicity: The 3-cyanophenyl group in the target compound significantly increases lipophilicity compared to unsubstituted methyl nicotinate. This property may enhance membrane permeability but reduce aqueous solubility .

Synthetic Flexibility: Fluorinated esters (e.g., 2,2,2-trifluoroethyl nicotinate) require specialized purification techniques (e.g., Kugelrohr distillation) due to their volatility , whereas the 3-cyanophenyl derivative likely requires silica-based chromatography.

Biological Relevance: Fluorinated nicotinates in demonstrated cytotoxicity linked to altered NAD(H)/NADP(H) levels in vitro .

Comparison with Non-Nicotinic Esters

Phenylacetic Acid Esters

- Methyl 2-(3-cyanophenyl)acetate (): A phenylacetic acid derivative with a 3-cyanophenyl group. Less polar than nicotinic esters due to the absence of a pyridine nitrogen. Used in organic synthesis but lacks the vitamin B3 backbone.

- Methyl cinnamate (): Aromatic propenoic acid ester with a phenyl group. logP ~2.1; widely used in fragrances. Structurally distinct but shares ester hydrolysis susceptibility.

Phosphinic Acid Esters

- (E)-{(5-chloro-benzo[b]thiophen-3-yl)-[2-(3-cyano-phenyl)-vinylcarbamoyl]-methyl}-methyl-phosphinic acid ester (): Contains a 3-cyanophenyl group but belongs to a phosphinic acid class. Used in metalloenzyme inhibition studies.

Biological Activity

2-(3-Cyano-phenyl)-nicotinic acid methyl ester is a compound of interest in medicinal chemistry due to its structural similarities to known biologically active compounds, particularly those related to nicotinic acid derivatives. This article explores its biological activity, potential mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 238.24 g/mol

- Structure : The compound features a cyano group attached to a phenyl ring and a pyridine-like structure, which may influence its biological interactions.

Biological Activity Overview

Research on this compound indicates potential biological activities, although specific mechanisms remain largely uncharacterized. The following activities have been noted in related compounds:

- Antimicrobial Activity : Compounds similar to this compound have shown moderate activity against Gram-positive bacteria and some antifungal properties.

- Antiplasmodial Activity : Some derivatives exhibit activity against Plasmodium falciparum, suggesting potential use in antimalarial therapies.

- Hypolipidemic Effects : Certain nicotinic acid derivatives have demonstrated the ability to lower serum cholesterol and triglycerides in animal models.

Table 1: Summary of Biological Activities and Related Studies

Structure-Activity Relationship (SAR)

The presence of the cyano group in this compound is hypothesized to enhance its reactivity compared to other nicotinic acid derivatives lacking this substituent. SAR studies show that modifications on the aromatic rings significantly influence biological activity, with electron-withdrawing groups often enhancing certain pharmacological effects .

Q & A

Basic Research Questions

Q. What synthetic methods and analytical techniques are used to prepare and characterize 2-(3-cyano-phenyl)-nicotinic acid methyl ester?

- The synthesis of nicotinic acid esters typically involves esterification of nicotinic acid derivatives with the appropriate alcohol under acidic catalysis. For example, C8H17 (octyl nicotinate) was synthesized via dicyclohexylcarbodiimide (DCC)-mediated coupling of nicotinic acid with 1-octanol in anhydrous dichloromethane, followed by purification via silica gel chromatography . Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) and gas chromatography-mass spectrometry (GC-MS) to verify purity (>98%) and molecular identity .

Q. How are membrane/water partition coefficients () determined for nicotinic acid esters, and what do they signify?

- values are calculated using differential scanning calorimetry (DSC) and fluorescence anisotropy data. The depression of DPPC bilayer melting temperature () is plotted against nicotinate concentration, and the slope is used in the equation , where is the solubility limit. For homologs like C2H5 (ethyl nicotinate), increases with alkyl chain length (2.18 for C2H5 to 5.25 for C8H17), reflecting enhanced bilayer partitioning due to hydrophobicity .

Q. How does alkyl chain length influence the interaction of nicotinic acid esters with lipid bilayers?

- Longer alkyl chains (e.g., C8H17) exhibit higher due to stronger van der Waals interactions with DPPC acyl chains, leading to deeper bilayer penetration and greater disruption of lipid packing. Short-chain esters (e.g., C2H5) localize near the polar headgroup region, causing minimal bilayer disordering. This trend correlates with cytotoxicity: longer chains induce higher membrane fluidity and cytotoxicity .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing pulmonary delivery of this compound as a prodrug?

- Balancing bioavailability and cytotoxicity requires optimizing chain length and concentration. For example, C6H13 (hexyl nicotinate) achieves moderate partitioning () with acceptable cytotoxicity (EC ≈ 0.5 mM). Fluorescence anisotropy and DSC data must guide formulation to ensure bilayer integration without excessive fluidity changes that impair alveolar surfactant function .

Q. How can contradictions between DSC and fluorescence anisotropy data be resolved when analyzing bilayer disruption?

- DSC detects global phase transitions (e.g., pretransition elimination at for C2H5), while fluorescence anisotropy measures local fluidity changes. Discrepancies arise from differences in spatial resolution: DSC reflects bulk bilayer cooperativity, whereas anisotropy probes central acyl chain dynamics. For C8H17, DSC shows broader phase transitions (), while anisotropy indicates fluidity saturation at , suggesting heterogeneous domain formation .

Q. What mechanisms underlie the cytotoxicity of nicotinic acid esters in pulmonary cell models?

- Cytotoxicity (EC) inversely correlates with chain length. Short-chain esters (C2H5) minimally perturb DPPC bilayers, reducing membrane permeability and cytotoxicity. Long-chain esters (C8H17) integrate deeply into acyl regions, increasing free volume and lipid disorder, which triggers apoptosis via mitochondrial stress. Validating this requires comparing cytotoxicity assays (e.g., MTT) with molecular dynamics simulations of bilayer disruption .

Q. How do complex phase behaviors (e.g., secondary DSC peaks) inform the structural integration of nicotinic acid esters?

- Secondary endothermic peaks (e.g., at 18°C for C6H13) indicate phase-separated nicotinate-rich domains. These arise when ester concentrations exceed bilayer solubility limits, forming micellar aggregates. For C8H17, a shoulder at 30°C suggests coexistence of gel and fluid phases, necessitating synchrotron X-ray scattering to confirm nanostructural heterogeneity .

Q. How do nicotinic acid esters compare to fluorinated prodrugs in terms of membrane partitioning and therapeutic efficacy?

- Fluorinated analogs (e.g., perfluorooctyl nicotinate) exhibit higher fluorocarbon-phase partitioning but lower DPPC affinity due to reduced hydrophobicity. In contrast, hydrocarbon esters like C8H17 achieve higher but require lower doses for efficacy. Comparative studies should use dual radiolabeling (e.g., H for esters, C for DPPC) to quantify competitive partitioning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.